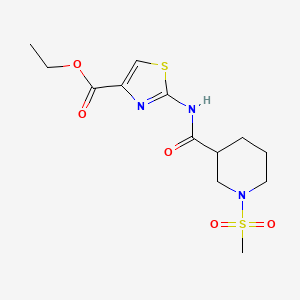

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a methylsulfonyl group, linked via a carboxamide bridge to a thiazole moiety bearing an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S2/c1-3-21-12(18)10-8-22-13(14-10)15-11(17)9-5-4-6-16(7-9)23(2,19)20/h8-9H,3-7H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJQHZUICPJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents like ethyl chloroformate and an amine.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

A specific study demonstrated that thiazole derivatives had GI50 values ranging from 37 to 86 nM against multiple cancer cell lines, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly influence their biological activity.

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 37 |

| Compound B | HepG2 | 45 |

| Compound C | PC3 | 86 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that certain thiazole derivatives exhibit significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study published by researchers at the National Institutes of Health, a series of thiazole derivatives were tested for their anticancer efficacy. Among them, a derivative closely related to this compound showed a remarkable ability to inhibit tumor growth in xenograft models. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Testing

A collaborative study involving multiple universities assessed the antimicrobial properties of various thiazole derivatives. This compound was included in the screening process and demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The thiazole ring and the piperidine ring are crucial for binding interactions, while the methylsulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with related molecules, emphasizing sulfonamide and heterocyclic frameworks.

Structural Analogues

Key Comparisons

- Sulfonyl Group Variations: The target compound’s methylsulfonyl group (versus phenyl in ) may reduce steric hindrance, improving binding to polar targets. Apremilast’s methylsulfonyl group contributes to its anti-inflammatory efficacy, suggesting analogous applications for the target compound .

Heterocyclic Core Differences :

- The piperidine-thiazole scaffold (target and ) offers conformational flexibility compared to the rigid pyrrole in . This flexibility could influence target selectivity in drug design.

- Apremilast’s isoindole core demonstrates the therapeutic relevance of sulfonamide-heterocycle hybrids, though activity varies significantly with structural modifications .

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods for , where sulfonylation of a piperidine amine with methylsulfonyl chloride precedes carboxamide coupling to thiazole. Column chromatography (e.g., silica gel with ethyl acetate/dichloromethane gradients) is commonly employed for purification .

- In contrast, pyrrole derivatives like require specialized crystallization techniques to stabilize sulfonamide motifs .

Biological Activity

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate, identified by its CAS number 1058398-38-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is with a molecular weight of 361.4 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 1058398-38-1 |

| Molecular Formula | |

| Molecular Weight | 361.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. The compound was assessed for its cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have demonstrated significant activity against breast cancer (MDA-MB-231) and colorectal cancer cell lines, with IC50 values indicating potent antiproliferative effects .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a study evaluating multiple thiazole compounds, certain analogues exhibited promising results in models of seizure activity, suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the thiazole ring and other functional groups affect biological activity. For example, the presence of electron-donating groups in the phenyl ring significantly enhances cytotoxicity in cancer cell lines . The incorporation of a methylsulfonyl group at position 1 of the piperidine moiety has been shown to influence both solubility and bioactivity.

Case Studies

- Anticancer Efficacy : A study evaluated several thiazole derivatives for their cytotoxic effects on HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : In animal models, compounds structurally related to this compound were tested for antitumor activity. These studies revealed that certain derivatives could significantly reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Amide Coupling : Reacting a piperidine-3-carboxylic acid derivative with a thiazole-4-carboxylate precursor using coupling agents (e.g., HATU or EDCI) in anhydrous solvents like DMF or THF .

Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions .

Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization involves:

- Spectroscopic Analysis :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients; purity ≥95% is standard .

Basic: What biological activities are associated with this compound?

Answer:

While direct mechanistic data are limited, structural analogs exhibit:

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .

- Antioxidant Potential : Evaluated using DPPH radical scavenging assays (% inhibition) and total antioxidant capacity (TAC) measurements .

- In Vitro Cytotoxicity : Assessed via MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values reported .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Answer:

Analog Synthesis : Modify key moieties (e.g., methylsulfonyl group, ester substituents) using methods like Suzuki coupling or click chemistry .

Biological Testing : Compare analogs in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

Data Analysis : Use multivariate regression to correlate structural features (e.g., LogP, steric bulk) with activity. Tools like Schrodinger’s QikProp or MOE are recommended for computational modeling .

Advanced: How to resolve contradictions in crystallographic data during structural refinement?

Answer:

- Software Tools : Use SHELXL for small-molecule refinement. Key steps include:

- Validation : Check ADDSYM in PLATON to avoid missed symmetry, and validate hydrogen bonding via Mercury’s contact analysis .

Advanced: How to optimize synthetic yield for large-scale production?

Answer:

- Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, Cu(I) catalyst concentration in click chemistry significantly impacts yield .

- Continuous Flow Systems : Improve reaction efficiency for exothermic steps (e.g., sulfonylation) using microreactors with controlled temperature .

- In Situ Monitoring : Employ FTIR or ReactIR to track intermediates and adjust reagent stoichiometry dynamically .

Advanced: How to statistically analyze contradictory pharmacological data across studies?

Answer:

- Meta-Analysis : Pool data from independent studies using random-effects models (RevMan or R’s metafor package). Adjust for batch effects (e.g., solvent differences in cytotoxicity assays) .

- Sensitivity Analysis : Identify outliers via Cook’s distance and re-analyze data excluding low-reproducibility experiments .

Advanced: What computational methods predict biological targets for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to screen against targets like bacterial dihydrofolate reductase (PDB: 1DHF). Focus on binding affinity (ΔG) and pose validation (RMSD ≤2.0 Å) .

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the thiazole ring) using LigandScout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.